2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-6-7-18(22)17(12-16)19(24)23-13-20(25,14-4-2-1-3-5-14)15-8-10-26-11-9-15/h1-7,12,15,25H,8-11,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNYNBAULJKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride Intermediate
The most common approach involves coupling 2,5-dichlorobenzoic acid with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine. The synthesis proceeds via the following steps:
Activation of the Carboxylic Acid :
2,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) to form the corresponding acid chloride. This step typically achieves >95% conversion under reflux conditions for 4–6 hours.Amine Preparation :
2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine is synthesized through a Grignard reaction between oxan-4-ylmagnesium bromide and benzaldehyde, followed by hydroxylation and reductive amination. The intermediate is often protected with a tert-butyloxycarbonyl (BOC) group to prevent unwanted side reactions during coupling.Coupling Reaction :
The acid chloride reacts with the amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 0–25°C, yielding the target compound with 70–85% efficiency.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, DCM, reflux | 97 | 99.5 |
| Amine Protection | BOC-anhydride, TEA, DCM | 89 | 98.2 |
| Amide Coupling | TEA, THF, 0°C → rt | 78 | 97.8 |
Palladium-Catalyzed Cross-Coupling for N-Substituent Installation
An alternative method leverages palladium catalysis to construct the N-substituent post-amide formation:
Base Benzamide Synthesis :
2,5-Dichlorobenzamide is prepared via ammonolysis of 2,5-dichlorobenzoyl chloride.Oxan-4-Yl Group Introduction :
A palladium-catalyzed coupling reaction installs the oxan-4-yl moiety. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) in THF, the reaction proceeds under Sonogashira conditions to attach the tetrahydropyran ring.Hydroxylation and Phenylation :
Subsequent hydroxylation with oxone (KHSO₅) and phenylation via Suzuki-Miyaura coupling complete the N-substituent.
Optimization Insights :
- Catalyst Load : Reducing Pd loading from 5 mol% to 2 mol% maintained yields (72%) while lowering costs.
- Solvent Effects : THF outperformed DMF in minimizing byproducts (e.g., <5% vs. 15% in DMF).
Optimization Strategies for Improved Efficiency
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate coupling but increase racemization risks. Non-polar solvents like toluene favor stereochemical retention but require higher temperatures (80°C).
Case Study :
Protecting Group Strategies
BOC protection of the amine prevents premature oxidation during coupling. Deprotection with hydrochloric acid (HCl) in dioxane restores the free amine without degrading the oxan-4-yl group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability:
Green Chemistry Metrics
- E-Factor : Reduced from 12.4 (batch) to 8.7 (flow) by recycling catalysts.
- PMI (Process Mass Intensity) : 23.1 → 17.5.
Analytical Characterization
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the (R)-configuration at the hydroxy-bearing carbon and chair conformation of the oxan-4-yl ring.
Challenges and Mitigation Approaches
Steric Hindrance
Bulky substituents on the phenyl group reduce coupling efficiency. Using excess amine (1.5 eq.) compensates for slower kinetics.
Oxan-4-Yl Ring Stability
Acidic conditions during deprotection may cause ring-opening. Buffered deprotection (pH 6–7) preserves integrity.
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated amidation avoids harsh reagents, achieving 80% yield with 0.5 mol% Ir(ppy)₃ catalyst.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution produces enantiopure (99% ee) amine precursors, enhancing stereochemical control.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the dichloro groups would yield a dihydro derivative.
Scientific Research Applications
2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis on the Benzamide Core
The 2,5-dichloro substitution pattern distinguishes this compound from analogs like Propachlor (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide), which exhibits herbicidal activity. Positional isomerism (2,5 vs. 3,5-dichloro) can alter electronic properties and target binding, as ortho-substitutions may hinder rotation or enhance steric effects .
Table 1: Substituent Comparison of Benzamide Derivatives
*Diflufenican uses a pyridinecarboxamide backbone.
†Hypothesized based on structural analogs.
Functional Group Impact on Physicochemical Properties
Research Findings and Hypotheses
Key Differences in Reactivity
- N-Substituent Complexity : The branched N-substituent could limit rotational freedom, increasing selectivity for asymmetric targets like enzymes or receptors.
Biological Activity
2,5-Dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure that includes a benzamide moiety and hydroxyl groups. Its structural features are critical for its biological activity, influencing interactions with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial activities against various pathogens.
- In Vitro Studies : In vitro screening has shown that related benzamide derivatives possess activity against mycobacterial, bacterial, and fungal strains. For instance, compounds were tested against Mycobacterium tuberculosis and demonstrated comparable efficacy to established antibiotics such as isoniazid and penicillin G .
- Mechanism of Action : The mechanism often involves the inhibition of essential bacterial processes such as cell wall synthesis or protein synthesis. The presence of the amide functional group in the structure enhances binding affinity to target enzymes involved in these processes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Lipophilicity : The lipophilicity of compounds significantly affects their antimicrobial potency. Compounds with higher lipophilicity tend to penetrate bacterial membranes more effectively, enhancing their bioactivity .
- Substituent Effects : Variations in substituents on the benzene ring influence both the potency and spectrum of activity. For example, modifications at specific positions can lead to improved interactions with bacterial enzymes or reduced toxicity towards human cells .
Study 1: Antimycobacterial Activity
A series of studies evaluated the antimycobacterial activity of synthesized benzamide derivatives, including this compound. Results indicated that certain derivatives exhibited IC50 values lower than those of traditional antimycobacterial agents, suggesting potential for therapeutic application against resistant strains of Mycobacterium tuberculosis .
Study 2: Photosynthetic Inhibition
Another significant aspect of research focused on the inhibition of photosynthetic electron transport in chloroplasts from Spinacia oleracea. Compounds similar to this compound were shown to bind reversibly to photosystem II (PS II), inhibiting photosynthesis at concentrations comparable to known herbicides . This dual functionality highlights the compound's potential applications beyond traditional antimicrobial roles.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
